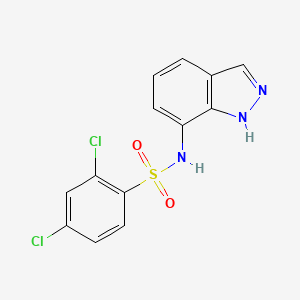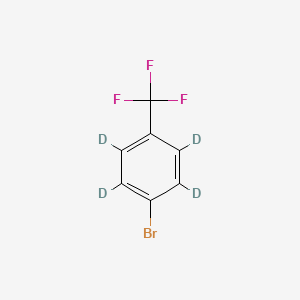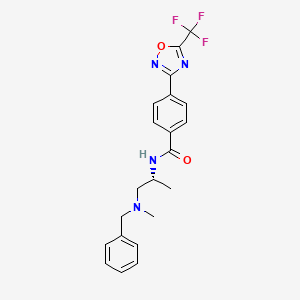
(R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NT160 is a highly potent inhibitor of class-IIa histone deacetylases. The compound is known for its strong affinity towards histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, and histone deacetylase 9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NT160 involves multiple steps, starting with the preparation of the bromo-precursor. The radiosynthesis of [18F]-NT160, a radiolabeled version of NT160, uses 4-hydroxy-TEMPO, which significantly improves the radiochemical yield and molar activity . The compound is typically synthesized in a controlled laboratory environment, ensuring high purity and yield.
Industrial Production Methods: Industrial production of NT160 is not widely documented, as it is primarily used for research purposes. the synthesis process involves standard organic synthesis techniques, including purification steps such as high-performance liquid chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: NT160 undergoes various chemical reactions, including:
Oxidation: NT160 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: NT160 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of NT160 .
Scientific Research Applications
NT160 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of class-IIa histone deacetylases.
Biology: Helps in understanding the role of histone deacetylases in cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
Mechanism of Action
NT160 exerts its effects by inhibiting class-IIa histone deacetylases, which play a crucial role in the regulation of gene expression. The compound binds to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions .
Comparison with Similar Compounds
Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.
Uniqueness of NT160: NT160 is unique due to its high potency and specificity towards class-IIa histone deacetylases. Its low inhibitory concentration (IC50) and strong affinity for multiple histone deacetylase isoforms make it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21F3N4O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1 |
InChI Key |
RESDVUQVZOJNSO-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


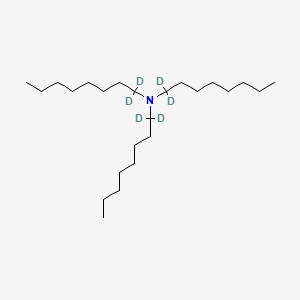
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
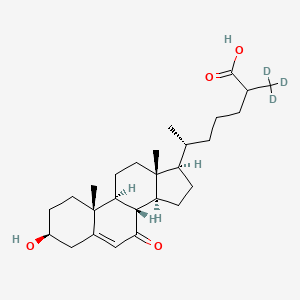
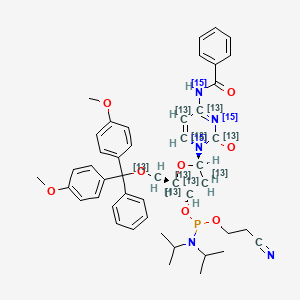
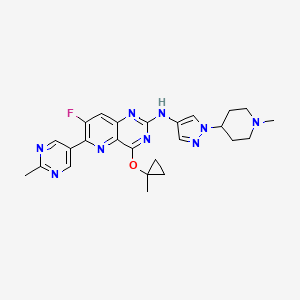
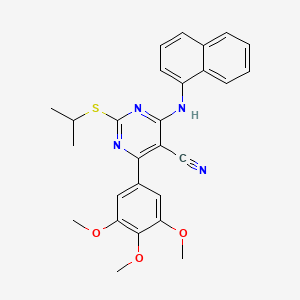
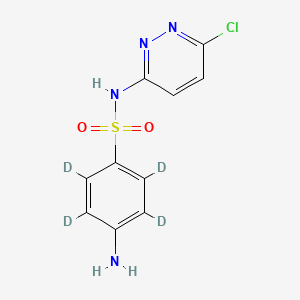

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
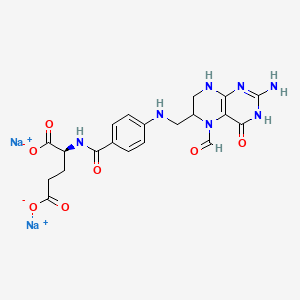
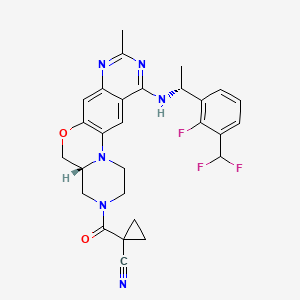
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
